molecular formula C12H13N3O3 B11865742 ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1245645-50-4

ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B11865742
CAS No.: 1245645-50-4
M. Wt: 247.25 g/mol
InChI Key: UTXDEGUMNFEZOQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 3-methoxybenzohydrazide can be reacted with ethyl chloroformate to form the corresponding hydrazide, which then undergoes cyclization to form the triazole ring.

  • Esterification: : The carboxylic acid group in the triazole ring is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxylate.

    Reduction: Formation of 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-methanol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. Triazole derivatives are known for their biological activities, and this compound is no exception.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

    1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-methanol: Similar structure but has a hydroxyl group instead of the ester group.

    1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-thiol: Similar structure but has a thiol group instead of the ester group.

The uniqueness of this compound lies in its combination of the methoxyphenyl group and the ethyl ester group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1245645-50-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 1-(3-methoxyphenyl)-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-8-15(14-11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3

InChI Key

UTXDEGUMNFEZOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC(=CC=C2)OC

Origin of Product

United States

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